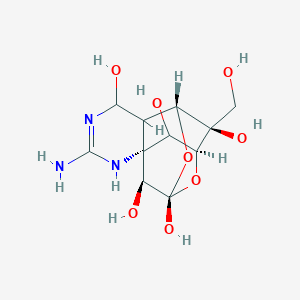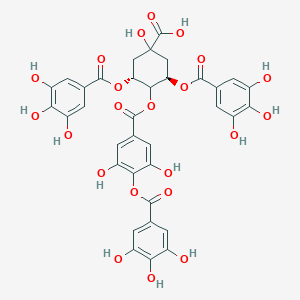
4-(2,6-Dimethylpiperidin-1-yl)but-2-yn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,6-Dimethylpiperidin-1-yl)but-2-yn-1-ol, also known as DMBU, is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-(2,6-Dimethylpiperidin-1-yl)but-2-yn-1-ol is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, including acetylcholinesterase and monoamine oxidase. It may also interact with certain receptors in the brain, including the GABA-A receptor.
Biochemical and Physiological Effects:
4-(2,6-Dimethylpiperidin-1-yl)but-2-yn-1-ol has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. It has also been shown to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-(2,6-Dimethylpiperidin-1-yl)but-2-yn-1-ol is its relatively simple synthesis method, which makes it readily accessible for laboratory experiments. However, one limitation is its low solubility in water, which can make it challenging to work with in certain experiments.
Orientations Futures
There are several future directions for 4-(2,6-Dimethylpiperidin-1-yl)but-2-yn-1-ol research. One area of interest is its potential as a drug candidate for the treatment of neurodegenerative disorders, such as Alzheimer's disease. Another area of interest is its potential as a building block for the synthesis of novel materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of 4-(2,6-Dimethylpiperidin-1-yl)but-2-yn-1-ol and its potential interactions with various enzymes and receptors.
Méthodes De Synthèse
4-(2,6-Dimethylpiperidin-1-yl)but-2-yn-1-ol can be synthesized through a multi-step process involving the reaction of 2,6-dimethylpiperidine with propargyl bromide. The resulting intermediate is then subjected to reduction with lithium aluminum hydride to yield 4-(2,6-Dimethylpiperidin-1-yl)but-2-yn-1-ol.
Applications De Recherche Scientifique
4-(2,6-Dimethylpiperidin-1-yl)but-2-yn-1-ol has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 4-(2,6-Dimethylpiperidin-1-yl)but-2-yn-1-ol has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and neurodegenerative disorders. In materials science, 4-(2,6-Dimethylpiperidin-1-yl)but-2-yn-1-ol has been explored as a building block for the synthesis of novel materials with unique properties. In catalysis, 4-(2,6-Dimethylpiperidin-1-yl)but-2-yn-1-ol has been studied as a potential catalyst for various chemical reactions.
Propriétés
Nom du produit |
4-(2,6-Dimethylpiperidin-1-yl)but-2-yn-1-ol |
|---|---|
Formule moléculaire |
C11H19NO |
Poids moléculaire |
181.27 g/mol |
Nom IUPAC |
4-(2,6-dimethylpiperidin-1-yl)but-2-yn-1-ol |
InChI |
InChI=1S/C11H19NO/c1-10-6-5-7-11(2)12(10)8-3-4-9-13/h10-11,13H,5-9H2,1-2H3 |
Clé InChI |
YBWMZMSJTOAEPD-UHFFFAOYSA-N |
SMILES |
CC1CCCC(N1CC#CCO)C |
SMILES canonique |
CC1CCCC(N1CC#CCO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-[2-Hydroxyethyl(propan-2-yl)amino]-1,1-diphenylpent-3-yn-1-ol](/img/structure/B220214.png)
![6-[Bis(2-hydroxyethyl)amino]-2-methyl-3-phenylhex-4-yn-3-ol](/img/structure/B220216.png)

![5-[Benzyl(tert-butyl)amino]-2-phenylpent-3-yn-2-ol](/img/structure/B220224.png)





![1-Hydroxy-3,6-dioxabicyclo[3.2.1]octan-2-one](/img/structure/B220269.png)